molecular formula C11H7BrFNO3 B11834460 2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid CAS No. 834884-16-1

2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid

Katalognummer: B11834460
CAS-Nummer: 834884-16-1
Molekulargewicht: 300.08 g/mol
InChI-Schlüssel: KCCQVWFFIIYDEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of a quinoline derivative followed by methoxylation and carboxylation. For instance, the bromination of 3-fluoroquinoline can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Subsequent methoxylation can be performed using methanol in the presence of a base, and carboxylation can be achieved using carbon dioxide under high pressure .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation. The presence of bromine and fluorine atoms enhances its binding affinity and specificity for certain targets .

Vergleich Mit ähnlichen Verbindungen

Comparison: 2-Bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity in substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry. Its unique structure also contributes to its potential as a therapeutic agent with improved efficacy and selectivity .

Eigenschaften

CAS-Nummer

834884-16-1

Molekularformel

C11H7BrFNO3

Molekulargewicht

300.08 g/mol

IUPAC-Name

2-bromo-3-fluoro-7-methoxyquinoline-4-carboxylic acid

InChI

InChI=1S/C11H7BrFNO3/c1-17-5-2-3-6-7(4-5)14-10(12)9(13)8(6)11(15)16/h2-4H,1H3,(H,15,16)

InChI-Schlüssel

KCCQVWFFIIYDEH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C(=C(C(=N2)Br)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.